molecular formula C6H16N2O6 B8022383 Glycyl-L-threonine Dihydrate

Glycyl-L-threonine Dihydrate

Cat. No.: B8022383
M. Wt: 212.20 g/mol
InChI Key: BFDXCPYYJSKNOU-UKLSQQIQSA-N
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Description

Glycyl-L-threonine dihydrate is a dipeptide compound composed of glycine and L-threonine, with two molecules of water of crystallizationThe compound’s molecular formula is C6H12N2O4·2H2O .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-L-threonine dihydrate can be synthesized through the coupling of glycine and L-threonine using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of glycine, followed by its reaction with the amino group of L-threonine. Common reagents used in this process include carbodiimides and coupling agents like HOBt (1-Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, often employing automated peptide synthesizers and purification methods such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-threonine dihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include free amino acids (glycine and L-threonine) and their oxidized or substituted derivatives .

Scientific Research Applications

Glycyl-L-threonine dihydrate has several applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.

    Biology: The compound is studied for its role in protein structure and function, particularly in understanding the influence of side-chain moieties on peptide properties.

    Medicine: Research explores its potential therapeutic applications, including its role in drug delivery systems and as a building block for bioactive peptides.

    Industry: It is used in the synthesis of complex peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of glycyl-L-threonine dihydrate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions influence the compound’s stability, solubility, and reactivity. The peptide bond in this compound plays a crucial role in its biological activity, affecting protein folding and function .

Comparison with Similar Compounds

  • Glycyl-D-threonine dihydrate
  • Glycyl-L-serine dihydrate
  • Glycyl-L-valine dihydrate

Comparison: Glycyl-L-threonine dihydrate is unique due to the presence of the hydroxyl group in the threonine residue, which imparts distinct hydrogen bonding capabilities and reactivity compared to other similar dipeptides. This uniqueness makes it a valuable model for studying the effects of side-chain functionalities on peptide properties .

Properties

IUPAC Name

(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDXCPYYJSKNOU-UKLSQQIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CN)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CN)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7093-70-1
Record name N-glycyl-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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